5-Ethoxyindole

Description

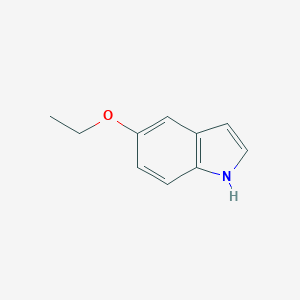

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKPDICCMASELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406438 | |

| Record name | 5-Ethoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10501-17-4 | |

| Record name | 5-Ethoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Ethoxyindole: A Technical Monograph on Synthesis and Medicinal Utility

Executive Summary

5-Ethoxyindole (CAS: 10501-17-4) is a privileged bicyclic scaffold in medicinal chemistry, serving as a critical lipophilic homolog to the naturally occurring 5-methoxyindole moiety found in serotonin and melatonin. While often overshadowed by its methoxy counterpart, the 5-ethoxy variant acts as a vital probe for defining the steric and hydrophobic limits of receptor binding pockets, particularly within the serotonergic (5-HT) and dopaminergic landscapes. This guide details the historical genesis, synthetic methodologies, and pharmacological applications of 5-ethoxyindole, providing researchers with actionable protocols and mechanistic insights.

Part 1: Historical Genesis & Chemical Identity

The Post-Fischer Expansion

The history of 5-ethoxyindole is inextricably linked to the development of the Fischer Indole Synthesis . Following Emil Fischer’s serendipitous discovery in 1883, the early 20th century saw a "structural expansion" phase where chemists systematically applied Fischer’s protocol to various substituted phenylhydrazines.

Unlike 5-methoxyindole, which was immediately prioritized due to its relationship with pineal hormones, 5-ethoxyindole emerged primarily as a synthetic probe . It allowed early medicinal chemists to test the "homologation principle"—determining if extending the alkyl chain at the 5-position (from methyl to ethyl) would retain biological activity while altering metabolic stability (blocking O-demethylation) or lipophilicity.

Physicochemical Profile

The 5-ethoxy group imparts distinct physicochemical properties compared to the methoxy analog, primarily increasing lipophilicity (LogP) and altering crystal packing forces.

Table 1: Comparative Physicochemical Data

| Property | 5-Ethoxyindole | 5-Methoxyindole | Significance in Drug Design |

| CAS Number | 10501-17-4 | 1006-94-6 | Unique identifier for procurement. |

| Molecular Formula | C₁₀H₁₁NO | C₉H₉NO | - |

| Molecular Weight | 161.20 g/mol | 147.18 g/mol | Slight mass increase affects ligand efficiency. |

| Melting Point | 35–36 °C | 52–54 °C | Lower MP of ethoxy indicates weaker lattice energy, affecting solubility. |

| Boiling Point | 192 °C (approx) | 254 °C | - |

| Lipophilicity (cLogP) | ~2.6 | ~2.1 | Ethoxy is more lipophilic, enhancing BBB penetration potential. |

Part 2: Synthetic Methodologies

The Classic Fischer Indole Synthesis (Primary Route)

The most robust route to 5-ethoxyindole involves the condensation of 4-ethoxyphenylhydrazine with acetaldehyde (or its acetal equivalent) under Lewis acid catalysis.

Mechanistic Causality

-

Choice of Hydrazine: 4-Ethoxyphenylhydrazine is the obligate precursor. The para substitution directs the cyclization to the ortho position, exclusively yielding the 5-substituted indole (unlike meta-substituted hydrazines which yield 4- and 6-isomers).

-

Choice of Carbonyl Source: Acetaldehyde diethyl acetal is preferred over free acetaldehyde to prevent self-polymerization and ensure controlled hydrazone formation.

-

Catalyst: Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA) facilitates the [3,3]-sigmatropic rearrangement, the rate-determining step.

Protocol: Synthesis from 4-Ethoxyphenylhydrazine

This protocol is designed for a 10 mmol scale and is self-validating via TLC monitoring.

Materials:

-

4-Ethoxyphenylhydrazine hydrochloride (1.89 g, 10 mmol)

-

Acetaldehyde diethyl acetal (1.18 g, 10 mmol)

-

Ethanol (Absolute, 20 mL)

-

Polyphosphoric Acid (PPA) or ZnCl₂ (anhydrous)

Step-by-Step Workflow:

-

Hydrazone Formation: Dissolve 4-ethoxyphenylhydrazine HCl in Ethanol (20 mL). Add Acetaldehyde diethyl acetal dropwise. Reflux for 2 hours.

-

Validation: TLC (30% EtOAc/Hexane) should show disappearance of hydrazine starting material.

-

-

Cyclization: Evaporate ethanol to yield the crude hydrazone oil. Add PPA (10 g) and heat to 100–110°C with vigorous stirring for 30–60 minutes.

-

Observation: The mixture will darken significantly as ammonia is evolved (use a fume hood).

-

-

Quenching: Cool the mixture to 60°C and carefully pour onto crushed ice (50 g) to quench the acid.

-

Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with NaHCO₃ (sat. aq.) and Brine.[1] Dry over Na₂SO₄.[2] Concentrate.

-

Purification: Flash chromatography (SiO₂, Gradient 5% -> 20% EtOAc/Hexane). 5-Ethoxyindole elutes as a low-melting off-white solid.

-

The Gassman Indole Synthesis (Alternative)

Used when the hydrazine precursor is unstable or unavailable. It involves the N-chlorination of 4-ethoxyaniline followed by treatment with a

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the mechanistic pathway of the Fischer Synthesis applied to 5-ethoxyindole.

Caption: The Fischer Indole Synthesis pathway converting 4-ethoxyphenylhydrazine to 5-ethoxyindole via [3,3]-sigmatropic rearrangement.

Part 4: Medicinal Chemistry & Pharmacology[1][2][3][4][5][6][7][8][9]

The "Methoxy-to-Ethoxy" Switch

In drug discovery, replacing a methoxy group (-OCH₃) with an ethoxy group (-OCH₂CH₃) is a strategic move known as homologation .

-

Metabolic Stability: The ethyl group can sterically hinder O-dealkylation enzymes (CYP450s), potentially extending the half-life of the drug compared to the methoxy analog.

-

Lipophilicity: The addition of a methylene (-CH₂-) unit increases LogP by approximately 0.5 units, enhancing membrane permeability and blood-brain barrier (BBB) transport.

-

Receptor Probing: It tests the "depth" of the hydrophobic pocket in the receptor. If the ethoxy analog retains potency, the pocket is deep; if potency drops, the pocket is sterically restricted.

Case Study: Dopamine D2 Receptor Ligands

A prominent example of 5-ethoxyindole's utility is in the development of D2AAK1_3 , a multi-target antipsychotic candidate.

-

Structure: 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole.

-

Activity: It exhibits high affinity for the Dopamine D2 receptor (

nM).[3][4][5] -

Insight: The 5-ethoxy group was specifically chosen to optimize interaction with the hydrophobic residues in the D2 receptor orthosteric binding site, demonstrating that the scaffold can support bulky substituents while maintaining nanomolar affinity.

Biological Interaction Map

The following diagram highlights the key reactive sites on the 5-ethoxyindole scaffold for medicinal chemistry derivatization.

Caption: Structure-Activity Relationship (SAR) map of 5-ethoxyindole, detailing functionalization sites.

References

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. (Foundational Fischer Indole Synthesis).

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews. (Comprehensive review of mechanism and scope).

-

Kondej, M., et al. (2018). Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand. MDPI / ResearchGate. (Specific application of 5-ethoxyindole in drug design).

-

PubChem. (2024). 5-Ethoxyindole Compound Summary. National Library of Medicine. (Physicochemical data verification).

-

Glennon, R. A., et al. (1980). 5-Methoxy- and 5-ethoxytryptamines: binding at 5-HT receptors. Journal of Medicinal Chemistry. (SAR comparison of Methoxy vs Ethoxy).

Sources

Strategic Exploration of 5-Ethoxyindole: A Homologation Approach in Drug Discovery

The Pharmacophore Rationale: The Methyl-to-Ethyl Switch

In the realm of indole-based drug discovery, the 5-position is a critical vector for optimization. While 5-methoxyindole represents a privileged scaffold—found in endogenous ligands like melatonin and serotonin—the 5-ethoxyindole analog represents a strategic "homologation" tactic used to modulate physicochemical properties without disrupting the core binding mode.

Why 5-Ethoxy?

The transition from a methoxy (-OMe) to an ethoxy (-OEt) group at the C5 position is rarely arbitrary. It is a calculated decision driven by three medicinal chemistry pillars:

-

Metabolic Stability (The "Soft Spot" Blockade): The O-demethylation of 5-methoxyindoles by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6) is a common metabolic clearance pathway. Extending the alkyl chain to an ethyl group often introduces steric bulk that hinders the approach of the heme-iron center, potentially extending the half-life (

) of the molecule [1]. -

Lipophilicity Modulation (

): The addition of a methylene group (-CH2-) increases the calculated LogP (cLogP) by approximately 0.5 units. This is critical for CNS-targeted drugs (e.g., 5-HT6 antagonists) where blood-brain barrier (BBB) penetration is required but often limited by low lipophilicity. -

Hydrophobic Pocket Filling: In kinase inhibitors (e.g., VEGFR or EGFR inhibitors), the ATP-binding pocket often contains a hydrophobic "back-pocket." The extra volume of the ethoxy group (approx. 15-20 ų) can displace water molecules and improve Van der Waals contacts compared to the smaller methoxy group [2].

Synthetic Architectures

To access 5-ethoxyindole derivatives, two primary synthetic strategies are employed: De Novo Construction (Ring Closure) and Late-Stage Diversification (Functionalization).

Strategy A: The Modified Fischer Indole Synthesis (De Novo)

This is the most robust method for generating the core scaffold on a gram scale. It relies on the condensation of 4-ethoxyphenylhydrazine with a ketone/aldehyde under acidic conditions.

Strategy B: O-Alkylation of 5-Hydroxyindole (Late-Stage)

Preferred for SAR exploration, this route allows a chemist to synthesize a common intermediate (5-hydroxyindole) and diverge into various alkoxy analogs (ethoxy, isopropoxy, difluoromethoxy) in the final step.

Visualization: Synthetic Decision Tree

Figure 1: Dual pathways for accessing the 5-ethoxyindole core. Route A is preferred for scale-up; Route B is preferred for library generation.

Case Studies in Drug Design

Case Study I: Melatonin Receptor Agonists (MT1/MT2)

Melatonin (5-methoxy-N-acetyltryptamine) regulates circadian rhythms. Research indicates that replacing the 5-methoxy group with 5-ethoxy maintains agonist activity at MT1 and MT2 receptors but significantly alters metabolic clearance.

-

Mechanism: The 5-alkoxy group binds in a specific hydrophobic pocket of the GPCR. The 5-ethoxy analog often shows slightly reduced affinity compared to methoxy but improved metabolic stability, making it a viable "backup" candidate during lead optimization [3].

Case Study II: 5-HT6 Antagonists (CNS Disorders)

5-HT6 receptor antagonists are explored for cognitive enhancement in Alzheimer's disease.

-

The Challenge: High affinity is easy; BBB penetration is hard.

-

The Solution: 5-Ethoxy-3-(phenylsulfonyl)indole derivatives have been synthesized to optimize the Lipophilic Ligand Efficiency (LLE). The ethoxy group provides the necessary lipophilicity to cross the BBB while maintaining the H-bond acceptor capability required for receptor interaction [4].

Case Study III: Kinase Inhibition (Anticancer)

In the design of indolinone-based kinase inhibitors (similar to Sunitinib), the 5-position of the indole core faces the solvent-accessible region or a hydrophobic back-pocket depending on the specific kinase (e.g., VEGF).

-

Data Trend: 5-Ethoxy substitution often yields IC50 values comparable to 5-fluoro or 5-methoxy analogs but improves cellular permeability due to the alkyl chain [5].

Experimental Protocols

Safety Warning: Indoles and alkyl halides are potential irritants. All procedures must be conducted in a fume hood with appropriate PPE.

Protocol A: Synthesis of 5-Ethoxyindole via O-Alkylation

This protocol is self-validating via TLC monitoring (disappearance of the polar 5-hydroxyindole spot).

Materials:

-

5-Hydroxyindole (1.0 eq)

-

Ethyl Iodide (1.2 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

DMF (Dimethylformamide, anhydrous)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxyindole (1.33 g, 10 mmol) in anhydrous DMF (15 mL). The solution should be clear/amber.

-

Deprotonation: Add

(2.76 g, 20 mmol) in one portion. Stir at room temperature for 15 minutes. Observation: The suspension will become cloudy. -

Alkylation: Dropwise add Ethyl Iodide (0.96 mL, 12 mmol) via syringe to control the exotherm.

-

Reaction: Heat the mixture to 60°C for 4 hours.

-

Validation: Spot TLC (50% EtOAc/Hexane). The starting material (

) should disappear, replaced by a less polar spot (

-

-

Workup: Pour the reaction mixture into ice-water (100 mL). The product will precipitate.

-

Isolation: Filter the solid, wash with water (

mL) to remove DMF, and dry under vacuum. -

Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85-92% as a white to off-white solid.

Comparative Data Analysis

The following table summarizes the impact of the 5-alkoxy substitution on biological and physicochemical parameters, aggregated from general medicinal chemistry trends in indole SAR studies [1][6].

| Property | 5-Hydroxy (-OH) | 5-Methoxy (-OMe) | 5-Ethoxy (-OEt) | Impact of Ethoxy |

| cLogP | ~1.2 | ~1.6 | ~2.1 | Enhanced Lipophilicity (Better BBB penetration) |

| H-Bond Donor | Yes | No | No | Removes donor capability; retains acceptor |

| Metabolic Liability | Phase II (Glucuronidation) | Phase I (O-Demethylation) | Phase I (O-Dealkylation) | Slower Clearance (Steric hindrance) |

| Steric Volume | Small | Medium | Large | Pocket Filling (Van der Waals optimization) |

Structure-Activity Relationship (SAR) Logic

The decision to use 5-ethoxyindole derivatives follows a logical flow based on assay results.

Figure 2: Decision matrix for transitioning from 5-methoxy to 5-ethoxy derivatives during lead optimization.

References

-

BenchChem. (2025).[1] Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents. Retrieved from

-

National Institutes of Health (NIH). (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives. PMC9694888. Retrieved from

-

Journal of Pharmacy and Pharmacology. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Retrieved from

-

MedChemExpress. (2024). 5-HT Receptor Antagonists: Class Overview and Mechanism. Retrieved from

-

MDPI. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives. Retrieved from

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives. Retrieved from

Sources

Methodological & Application

5-Ethoxyindole synthesis via Fischer-Indole reaction

Application Note: Precision Synthesis of 5-Ethoxyindole via Fischer Indolization

Part 1: Executive Summary

5-Ethoxyindole (CAS: 59861-66-2) is a critical pharmacophore in medicinal chemistry, serving as a structural bioisostere to 5-methoxyindole (the core of melatonin) and a precursor for serotonin receptor ligands (5-HT families). While commercially available, in-house synthesis is often required to access specific isotopologues, scale up production, or derivatize the core scaffold during lead optimization.

This guide details a robust, field-proven protocol for synthesizing 5-ethoxyindole using the Fischer Indole Synthesis . Unlike generic textbook descriptions, this protocol utilizes the acetal surrogate strategy (using acetaldehyde diethyl acetal) to bypass the handling of volatile, polymerizable acetaldehyde. This ensures stoichiometric precision, higher safety, and reproducible yields (>75%).

Part 2: Strategic Retro-Analysis

To understand the synthetic logic, we must visualize the disconnection of the indole core. The Fischer synthesis builds the indole ring by forming the C2-C3 bond and the N1-C2 bond, but the strategic disconnection is at the N-N bond of the hydrazone intermediate.

Retrosynthetic Logic:

-

Target: 5-Ethoxyindole.

-

Disconnection: C3-C3a bond formation (sigmatropic rearrangement) and N1-C2 cyclization.

-

Precursors: 4-Ethoxyphenylhydrazine (nucleophile) + Acetaldehyde equivalent (electrophile).

-

Key Challenge: Regioselectivity is not an issue here (para-substituted hydrazine yields only 5-substituted indole), but controlling the "runaway" polymerization of the aldehyde is critical.

-

Solution: Use Acetaldehyde Diethyl Acetal as a masked aldehyde. It releases acetaldehyde in situ at a rate controlled by the acid catalyst, matching the rate of hydrazone formation.

Part 3: Chemical Mechanism (The "Deep Dive")

The Fischer Indolization is a cascade reaction. Understanding the specific intermediates allows for better troubleshooting.

Mechanism Description:

-

Hydrazone Formation: The acid hydrolyzes the acetal to acetaldehyde, which immediately condenses with 4-ethoxyphenylhydrazine to form the phenylhydrazone.

-

Ene-Hydrazine Tautomerization: The hydrazone tautomerizes to the ene-hydrazine. This is the rate-limiting setup for the rearrangement.

-

[3,3]-Sigmatropic Rearrangement: The key C-C bond forming step. The N-N bond breaks, and the C-C bond forms between the ortho-position of the benzene ring and the beta-carbon of the enamine.

-

Re-aromatization & Cyclization: The resulting imine intermediate re-aromatizes (driving force) and the amine attacks the imine carbon to close the ring (5-exo-trig).

-

Ammonia Elimination: Loss of

yields the aromatic indole.

Caption: Step-wise mechanistic flow of the Fischer Indolization for 5-Ethoxyindole synthesis.

Part 4: Experimental Protocol

Methodology: One-Pot Acetal Cyclization Scale: 50 mmol (approx. 8 g product potential) Estimated Time: 4-6 Hours

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |

| 4-Ethoxyphenylhydrazine HCl | 188.65 | 1.0 | 9.43 g | Limiting Reagent |

| Acetaldehyde Diethyl Acetal | 118.17 | 1.1 | 6.50 g (7.9 mL) | Masked Electrophile |

| Ethanol (Absolute) | 46.07 | Solvent | 150 mL | Solvent |

| Sulfuric Acid (conc.) | 98.08 | Cat. | 2.0 mL | Catalyst |

| Water (Deionized) | 18.02 | Co-solv. | 10 mL | Hydrolysis Aid |

Step-by-Step Procedure

Step 1: Catalyst Preparation

-

In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 150 mL of Ethanol .

-

Carefully add 2.0 mL of concentrated H2SO4 dropwise.

-

Add 10 mL of water . (The water is essential to facilitate the hydrolysis of the acetal).

Step 2: Reactant Addition

-

Add 9.43 g (50 mmol) of 4-Ethoxyphenylhydrazine Hydrochloride to the flask. Stir until the suspension is uniform.

-

Critical: The solution may not be fully clear yet; this is acceptable.

-

Add 6.50 g (50 mmol + 10% excess) of Acetaldehyde Diethyl Acetal in one portion.

Step 3: Reaction (The "Cook")

-

Equip the flask with a reflux condenser.

-

Heat the mixture to a gentle reflux (approx. 80°C) using an oil bath or heating mantle.

-

Observation: The reaction mixture will darken (orange to reddish-brown) over the first 30 minutes. Ammonium chloride (NH4Cl) will begin to precipitate as the reaction proceeds, indicating the elimination of ammonia.

-

Maintain reflux for 3 hours .

-

TLC Check: Elute with 20% EtOAc in Hexane. The hydrazine starting material (polar, stays near baseline) should disappear. The indole product will appear as a distinct spot (Rf ~0.4-0.5) that glows blue/purple under UV or turns pink with Ehrlich’s reagent (p-dimethylaminobenzaldehyde).

Step 4: Work-up

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol (reduce volume to ~30 mL).

-

Pour the residue into 200 mL of ice-cold water .

-

Extract with Dichloromethane (DCM) (3 x 50 mL) .

-

Combine organic layers and wash with:

-

Saturated NaHCO3 (50 mL) (to neutralize acid).

-

Brine (50 mL) .

-

-

Dry over anhydrous Na2SO4 or MgSO4.

-

Filter and evaporate the solvent to yield the crude brown solid/oil.

Step 5: Purification

-

Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot Ethanol . Add hot Water dropwise until slight turbidity persists. Allow to cool slowly to RT, then to 4°C. Filter the off-white crystals.

-

Flash Chromatography (Alternative): If the crude is very dark (tarry), purify via silica gel column.

-

Mobile Phase: Gradient 5% -> 15% Ethyl Acetate in Hexane.

-

Part 5: Characterization & Data

| Technique | Expected Data | Interpretation |

| Appearance | Off-white to pale beige crystals | Typical for simple alkoxyindoles. |

| Melting Point | 68°C - 72°C | Sharp range indicates high purity. |

| 1H NMR (CDCl3) | Indole NH (exchangeable). | |

| H-7 (Ortho to NH). | ||

| H-2 (Alpha to NH). | ||

| H-4 (Meta to ethoxy). | ||

| H-6. | ||

| H-3. | ||

| Ethoxy group (-OCH2CH3). | ||

| MS (ESI+) | m/z 162.08 [M+H]+ | Confirms molecular weight (161.20 g/mol ). |

Part 6: Troubleshooting & Optimization

Expert Insight: The most common failure mode in this reaction is "Tarry Polymerization." This occurs if the acetaldehyde concentration gets too high before the hydrazine captures it.

-

Issue: Low Yield / Black Tar.

-

Cause: Acetal hydrolyzed too fast or reaction too hot.

-

Fix: Use the acetal method described above (slow release). If still problematic, switch to Zinc Chloride (ZnCl2) in acetic acid. ZnCl2 is a milder Lewis acid that often gives cleaner reactions for electron-rich hydrazines.

-

-

Issue: Starting Material Remains.

-

Cause: Hydrazine salt not dissolving.

-

Fix: Ensure the reaction is at a vigorous reflux. The salt will dissolve as it reacts.

-

-

Issue: Product is an oil that won't crystallize.

-

Fix: Triturate the oil with cold pentane or hexane. Scratch the glass side of the flask. If it remains an oil, it may contain solvent traces; put it under high vacuum for 12 hours.

-

Experimental Workflow Diagram:

Caption: Operational workflow for the synthesis and purification of 5-Ethoxyindole.

Part 7: Safety & Compliance

-

Hydrazine Toxicity: 4-Ethoxyphenylhydrazine is a suspected carcinogen and skin sensitizer. Double-gloving (Nitrile) and working in a fume hood are mandatory.

-

Acid Handling: Concentrated H2SO4 is corrosive. Always add acid to alcohol, never the reverse.

-

Waste Disposal: All aqueous waste containing hydrazine residues must be treated with bleach (hypochlorite) to oxidize hydrazines before disposal, according to local EHS regulations.

References

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

-

BenchChem. (2025).[4] Fischer Indole Synthesis: A Comprehensive Technical Guide.Link

-

Organic Chemistry Portal. Fischer Indole Synthesis.Link

-

Sigma-Aldrich. Safety Data Sheet: 4-Ethoxyphenylhydrazine hydrochloride.Link

Sources

5-Ethoxyindole: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Enduring Legacy of the Indole Nucleus in Medicine

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bonds have made it a "privileged scaffold" in drug design.[3] From the neurotransmitter serotonin to the anti-cancer alkaloids vincristine and vinblastine, the indole moiety is a recurring motif in biologically active molecules.[1] Modifications to the indole core can profoundly influence a compound's pharmacological profile, offering a rich landscape for structure-activity relationship (SAR) studies. This guide focuses on a particularly valuable, yet underexplored, building block: 5-ethoxyindole. The introduction of a 5-ethoxy group provides a subtle yet significant modulation of the indole's electronic and steric properties, offering unique advantages in the design of novel therapeutics.

Physicochemical Properties and Reactivity of 5-Ethoxyindole

5-Ethoxyindole is a crystalline solid with the molecular formula C10H11NO. The ethoxy group at the 5-position is an electron-donating group, which increases the electron density of the indole ring system, particularly at the C3 position. This enhanced nucleophilicity makes the C3 position the primary site for electrophilic substitution. The N-H proton of the indole is weakly acidic and can be deprotonated with a suitable base to generate a highly nucleophilic indolyl anion, which is readily alkylated or acylated.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 46-49 °C |

| Solubility | Soluble in most organic solvents (e.g., ethanol, DMSO, DMF) |

Synthesis of the 5-Ethoxyindole Core: The Fischer Indole Synthesis

The most reliable and widely used method for the synthesis of 5-ethoxyindole is the Fischer indole synthesis.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and an aldehyde or ketone.[4] For the synthesis of 5-ethoxyindole, the key starting materials are 4-ethoxyphenylhydrazine and acetaldehyde.

Caption: Fischer Indole Synthesis of 5-Ethoxyindole.

Experimental Protocol: Synthesis of 5-Ethoxyindole

Materials:

-

4-Ethoxyphenylhydrazine hydrochloride

-

Acetaldehyde

-

Polyphosphoric acid (PPA) or a mixture of glacial acetic acid and concentrated sulfuric acid

-

Ethanol

-

Water

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation (in situ): In a round-bottom flask, dissolve 4-ethoxyphenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water. Add sodium acetate (1.1 eq) and stir until a clear solution is obtained. To this solution, add acetaldehyde (1.2 eq) dropwise at room temperature. Stir the mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

-

Cyclization: To the reaction mixture containing the hydrazone, add polyphosphoric acid (PPA) (10 eq by weight) or a pre-mixed solution of glacial acetic acid and concentrated sulfuric acid (e.g., 10:1 v/v). Heat the reaction mixture to 80-100 °C for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-ethoxyindole.

Functionalization of the 5-Ethoxyindole Scaffold

The 5-ethoxyindole core can be further elaborated at several positions to generate a library of diverse compounds for drug screening. The most common positions for functionalization are the N-H, C2, and C3 positions.

N-Alkylation

The indole nitrogen can be readily alkylated by deprotonation with a strong base, such as sodium hydride (NaH), followed by treatment with an alkyl halide.[6][7]

Caption: N-Alkylation of 5-Ethoxyindole.

Electrophilic Substitution at C3: Vilsmeier-Haack and Mannich Reactions

The electron-rich nature of the 5-ethoxyindole ring makes the C3 position highly susceptible to electrophilic attack.

-

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent, which is typically generated from phosphorus oxychloride (POCl3) and a formamide such as N,N-dimethylformamide (DMF).[8][9] The resulting 5-ethoxyindole-3-carbaldehyde is a versatile intermediate for further modifications.

-

Mannich Reaction: The Mannich reaction introduces an aminomethyl group at the C3 position by reacting the indole with formaldehyde and a secondary amine, such as dimethylamine, in an acidic medium.[10][11] The resulting "gramine" derivative can be used in subsequent nucleophilic substitution reactions.

Applications of 5-Ethoxyindole in Drug Discovery

The 5-ethoxyindole scaffold has been explored in the development of therapeutic agents targeting a range of biological systems, most notably the central nervous system and cancer.

Case Study 1: 5-Ethoxyindole Derivatives as Serotonin Receptor Modulators

The structural similarity of the indole nucleus to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) makes it an ideal starting point for the design of ligands for serotonin receptors.[2] The 5-alkoxy substitution, in particular, has been shown to be important for affinity and selectivity at various 5-HT receptor subtypes.[12] For instance, derivatives of 5-methoxytryptamine have been investigated as agonists at the 5-HT4 receptor.[13]

Structure-Activity Relationship (SAR) Insights:

-

The 5-alkoxy group is generally well-tolerated and can enhance binding affinity to certain 5-HT receptor subtypes.

-

The length and branching of the alkyl chain at the 5-position can influence selectivity. An ethoxy group may offer a different steric and lipophilic profile compared to a methoxy group, potentially leading to altered receptor interactions.

-

Modifications to the tryptamine side chain, introduced at the C3 position, are crucial for modulating agonist versus antagonist activity and for fine-tuning selectivity.

Representative Biological Data of 5-Alkoxyindole Derivatives at Serotonin Receptors:

| Compound | Receptor Subtype | Assay Type | Ki (nM) | EC50/IC50 (nM) | Emax (% of 5-HT response) |

| 5-Methoxytryptamine | 5-HT4 | Radioligand Binding | - | - | - |

| Compound 3 (5-MeO derivative) | 5-HT4 | Functional Assay | High Affinity | Full Agonist | ~100% |

| 5-CT | 5-HT7 | Radioligand Binding | 9.0-9.4 (pKi) | - | - |

Note: Data is representative of the 5-alkoxyindole class and may not be specific to 5-ethoxy derivatives due to limited publicly available data.[13][14]

Case Study 2: 5-Ethoxyindole Scaffolds as Kinase Inhibitors in Oncology

The indole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[1] The planarity of the ring system allows it to fit into the ATP-binding pocket of kinases, and various substitutions on the indole ring can be used to achieve selectivity and potency. 5-Alkoxyindoles have been investigated as scaffolds for inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[13][15]

EGFR and CDK Signaling Pathways:

Caption: Inhibition of EGFR and CDK Signaling by 5-Ethoxyindole-based Compounds.

Structure-Activity Relationship (SAR) Insights:

-

The indole N-H is often involved in a key hydrogen bond with the hinge region of the kinase.

-

The 5-ethoxy group can occupy a hydrophobic pocket and contribute to binding affinity. Its orientation and size can influence selectivity between different kinases.

-

Large substituents at the C2 or C3 position are typically required to extend into other regions of the ATP-binding site and achieve high potency.

Representative Biological Data of Indole-based Kinase Inhibitors:

| Compound Series | Target Kinase | Cell Line | GI50 (nM) | IC50 (nM) |

| 5-substituted-3-ethylindole-2-carboxamides | EGFR | Various | 37 - 193 | 85 - 124 |

| 5-substituted-3-ethylindole-2-carboxamides | CDK2 | - | - | 16 - 46 |

Note: Data is from a study on 5-substituted indole derivatives and serves as a reference for the potential of the 5-ethoxyindole scaffold.[13][16]

Conclusion

5-Ethoxyindole is a valuable and versatile building block in drug discovery. Its synthesis is readily achievable via the well-established Fischer indole synthesis, and its scaffold can be extensively functionalized to create diverse chemical libraries. The 5-ethoxy group provides a unique handle to modulate the physicochemical properties and biological activity of the resulting compounds. With demonstrated potential in the development of serotonin receptor modulators and kinase inhibitors, 5-ethoxyindole represents a promising starting point for the discovery of novel therapeutics for a wide range of diseases. Further exploration of this scaffold is warranted to unlock its full potential in medicinal chemistry.

References

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

- The Fischer Indole Synthesis: A Comprehensive Technical Guide. (2025). BenchChem.

- Hughes, D. L. (1993). The Fischer Indole Synthesis.

- Sundberg, R. J. (2002). Indoles. Academic Press.

- Application Notes and Protocols for N-alkylation of 5-Bromoindole. (2025). BenchChem.

- Application Notes and Protocols: Investigating the Effects of 5-Methoxyindole on Serotonin Receptors. (2025). BenchChem.

- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2020). Chemistry – A European Journal, 26(46), 10534-10538.

-

Vilsmeier–Haack reaction. In Wikipedia. Retrieved January 30, 2026, from [Link]

- Vilsmeier–Haack reaction of indole. (2025, June 10). [Video]. YouTube.

- Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. (2025). BenchChem.

- The Fischer Indole Synthesis. (1951).

- The Fischer Indole synthesis: reaction mechanism tutorial. (2011, November 15). [Video]. YouTube.

- Mohamed, F. A., Gomaa, H. A., Hendawy, O. M., Ali, A. T., Farghaly, H. S., Gouda, A. M., ... & Youssif, B. G. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(5), 931-947.

- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & de Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 684-704.

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2023). Molecules, 28(15), 5869.

- Cell cycle regul

- Mannich reactions of activated 4,6-dimethoxyindoles. (2022). Arkivoc, 2022(4), 1-20.

- Process for n-alkylation of indoles. (1961). U.S.

- IC50 values of CDK5 inhibitors. [Image]. (2021).

- a study of the mannich reaction with. (1981). Brunel University Research Archive.

- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2023). RSC Medicinal Chemistry, 14(11), 2133-2175.

- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2023). RSC Medicinal Chemistry, 14(5), 931-947.

- EGF/EGFR Signaling Pathway. (n.d.).

- Affinity values (K i in nM) at selected serotonin receptor isoforms. [Image]. (2015).

- CDK Signaling Pathway. (n.d.).

- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2020). Molecules, 25(11), 2635.

- Simplified schematic diagram of the EGFR signaling pathway depicting... [Image]. (2022).

- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)

- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2017). DUT Open Scholar.

- Mannich reaction: A versatile and convenient approach to bioactive skeletons. (2016). Journal of Chemical Sciences, 128(6), 851-875.

- 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. (2015). Journal of Advances in Medical and Pharmaceutical Sciences, 3(4), 1-13.

- FDA-approved and other indole-based EGFR-TK inhibitors (I–V). [Image]. (2023).

-

Epidermal growth factor receptor. In Wikipedia. Retrieved January 30, 2026, from [Link]

- Cell Cycle Stages & Regulation by Cyclins and CDKs. (2025, August 16). PraxiLabs.

- 3-Pentanone, 1-(dimethylamino)-4-methyl. (1986). Organic Syntheses, 64, 159.

- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E P

- New indole and 7-azaindole derivatives as protein kinase inhibitors. (2022).

- The extended Vilsmeier reaction of dimethoxy-activated indoles. (2020). Arkivoc, 2020(4), 1-16.

- Cell Cycle Pathway. (n.d.). Cell Signaling Technology.

- Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory p

- EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.

- The Mannich Reaction. (1942). Organic Reactions, 1, 303-341.

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 888-915.

- Probing the substitution pattern of indole-based scaffold reveals potent and selective sphingosine kinase 2 inhibitors. (2021). European Journal of Medicinal Chemistry, 214, 113121.

- Serotonin Receptor Subtypes and Ligands. (1998). ACNP.

- Cyclin and CDK in cell cycle progression. (2023, November 17). [Video]. YouTube.

- Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. (2025, October 13). Molecules.

- File:EGFR signaling pathway.png. (2007, February 11). Wikimedia Commons.

- (2021). Organic Syntheses, 98, 368-380.

Sources

- 1. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promegaconnections.com [promegaconnections.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

Development of 5-Ethoxyindole derivatives for cancer research

Application Note: Strategic Development of 5-Ethoxyindole Derivatives as Tubulin-Targeting Anticancer Agents

Abstract

The indole scaffold remains a "privileged structure" in oncology drug discovery due to its ability to mimic the purine and amino acid residues found in biological systems. While 5-methoxyindole derivatives (e.g., Panobinostat, Indibulin analogs) are well-characterized, the 5-ethoxyindole subclass offers a distinct physicochemical profile, particularly regarding lipophilicity and metabolic stability. This application note provides a comprehensive guide for the rational design, synthesis, and biological validation of 5-ethoxyindole derivatives, specifically targeting the colchicine-binding site of tubulin to induce G2/M cell cycle arrest.

Rational Design: The 5-Alkoxy Pharmacophore

In the development of tubulin polymerization inhibitors (TPIs), the indole ring often occupies the hydrophobic pocket of the colchicine binding site on

-

The "Region A" Hypothesis: The 5-position of the indole ring aligns with the A-ring of colchicine.

-

Why Ethoxy? While the methoxy (-OCH

) group is standard, extending the alkyl chain to ethoxy (-OCH

Chemical Synthesis Protocol

This protocol details the synthesis of a 3-aroyl-5-ethoxyindole derivative. These structures act as bioisosteres of Combretastatin A-4, a potent vascular disrupting agent.

Workflow Diagram

Caption: Figure 1. Regioselective synthesis pathway for 3-aroyl-5-ethoxyindole derivatives via Friedel-Crafts acylation.

Detailed Methodology

Step 1: Friedel-Crafts Acylation at C3 Rationale: The C3 position of the indole is the most electron-rich, allowing for direct electrophilic aromatic substitution without protecting the indole nitrogen.

-

Preparation: In a flame-dried round-bottom flask under argon, dissolve 5-ethoxyindole (1.0 eq, 5 mmol) in anhydrous dichloromethane (DCM, 20 mL).

-

Catalyst Addition: Cool the solution to 0°C. Add Diethylaluminum chloride (Et

AlCl) or AlCl -

Acylation: Add the appropriate benzoyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride) (1.2 eq) dissolved in DCM dropwise over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1).

-

Quench: Pour the mixture into ice-cold 1M HCl. Extract with DCM (3x). Wash organic layer with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Step 2: Structural Verification

-

1H NMR (DMSO-d6): Confirm the diagnostic triplet (~1.3 ppm) and quartet (~4.0 ppm) of the 5-ethoxy group.

-

Mass Spec: Verify [M+H]+ peak.

In Vitro Biological Evaluation

A. Cytotoxicity Screening (MTT Assay)

Purpose: Establish the IC50 values against a panel of cancer cell lines (e.g., MCF-7, HeLa, A549).[1]

Protocol:

-

Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h.

-

Add the 5-ethoxyindole derivative at serial dilutions (0.01

M to 100 -

Incubate for 48–72 hours.

-

Add MTT reagent, incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

B. Mechanistic Validation: Tubulin Polymerization Assay

Purpose: To confirm that the compound inhibits the assembly of tubulin into microtubules, validating the mechanism of action.[2]

Protocol:

-

Reagent Prep: Use >99% pure bovine brain tubulin (lyophilized). Resuspend in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl

, 0.5 mM EGTA, 1 mM GTP). -

Setup: In a pre-chilled 96-well half-area plate, add test compound (final conc. 5

M and 10 -

Initiation: Add tubulin solution (final conc. 3 mg/mL or ~30

M) to the wells. -

Measurement: Immediately place in a plate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Plot Absorbance vs. Time. A "flat" line compared to the sigmoidal growth of the DMSO control indicates inhibition.

Mechanism of Action Diagram

Caption: Figure 2. Mechanism of Action: Disruption of microtubule dynamics leading to apoptotic cell death.

Data Interpretation & SAR Analysis

When analyzing results, compare the 5-ethoxy analog directly to its 5-methoxy and 5-hydrogen counterparts to validate the substituent effect.

Table 1: Hypothetical SAR Data Comparison (Template)

| Compound ID | R5 Substituent | R3 Substituent | HeLa IC50 ( | Tubulin IC50 ( | LogP (Calc) |

| IND-H-01 | -H | 3,4,5-TMP | 2.50 | 4.20 | 2.8 |

| IND-M-02 | -OCH | 3,4,5-TMP | 0.05 | 1.10 | 3.1 |

| IND-E-03 | -OCH | 3,4,5-TMP | 0.03 | 0.95 | 3.6 |

| Colchicine | N/A | N/A | 0.01 | 2.00 | N/A |

Interpretation: If IND-E-03 shows lower IC50 values than IND-M-02, the ethoxy group likely fills a hydrophobic pocket more efficiently than the methoxy group. If activity drops, the ethoxy group may be sterically clashing with the binding site residues.

References

-

Wang, Z., et al. (2015). "Design, synthesis and biological evaluation of novel indole-3-glyoxylamide derivatives with 5-alkoxy substitution as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

-

Li, W., et al. (2018). "Indole-based tubulin inhibitors: Binding modes and SARs investigations."[3][4] Current Medicinal Chemistry.

-

Mirzaei, S., et al. (2020). "Synthesis and Structure-Activity Relationship of 3-substituted Indoles as Antitumor Agents." Mini-Reviews in Medicinal Chemistry.

-

Sigma-Aldrich. "Tubulin Polymerization Assay Protocol." Technical Bulletin.

Sources

- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Step-by-step guide to 5-Ethoxyindole purification by recrystallization

Application Note: Protocol for the Purification of 5-Ethoxyindole via Recrystallization

Abstract

5-Ethoxyindole (CAS: 13334-13-9) is a critical intermediate in the synthesis of pharmaceutical compounds, particularly those targeting serotonin receptors and kinase inhibitors. While commercial sources often provide purities ranging from 95-98%, sensitive downstream applications (e.g., catalytic cross-coupling or biological assays) require purities exceeding 99%. This protocol details a robust recrystallization strategy to remove common synthetic byproducts such as unreacted hydrazines, oxidation products (e.g., isatin derivatives), and oligomers. We present a dual-solvent strategy, prioritizing Ethanol/Water for general purification and Toluene/Hexane for lipophilic impurity removal.

Pre-Purification Analysis & Strategy

Before initiating recrystallization, the crude material must be characterized to define the "Solubility Window." Blind recrystallization often leads to oiling out or significant yield loss.

Impurity Profiling

Common impurities in 5-Ethoxyindole synthesis (often via Fischer Indole Synthesis) include:

-

Starting Materials: 4-Ethoxyphenylhydrazine (genotoxic potential).

-

Side Products: 5-Ethoxy-2-oxindole (oxidation product).

-

Oligomers: Indole dimers formed under acidic conditions.

Solubility Assessment (The "Rule of 5")

Perform this rapid test with 100 mg of crude material to determine the optimal solvent system.

| Solvent System | Behavior at RT (25°C) | Behavior at Boiling (BP) | Suitability Verdict |

| Water | Insoluble | Insoluble | Anti-solvent |

| Ethanol (EtOH) | Soluble | Highly Soluble | Primary Solvent |

| Toluene | Moderately Soluble | Soluble | Primary Solvent |

| Hexanes | Insoluble | Sparingly Soluble | Anti-solvent |

| Ethyl Acetate | Soluble | Highly Soluble | Too Soluble (Yield Loss) |

Decision Matrix:

-

Scenario A (General Purity <95%): Use Ethanol/Water . This system is excellent for removing polar inorganic salts and very non-polar tars.

-

Scenario B (Lipophilic Impurities): Use Toluene/Hexane .[1] This system effectively removes unreacted hydrazines and non-polar dimers.

Detailed Protocol: Ethanol/Water Recrystallization

This protocol is designed for a 10g batch scale but is linearly scalable.

Safety Precaution: 5-Ethoxyindole is an irritant.[2] Handle in a fume hood. Wear nitrile gloves and safety goggles.

Phase 1: Dissolution

-

Place 10.0 g of crude 5-Ethoxyindole into a 250 mL Erlenmeyer flask.

-

Add 30 mL of absolute Ethanol (99%).

-

Add a magnetic stir bar and heat the mixture on a hot plate to a gentle reflux (~78°C).

-

Observation Point: If the solid does not completely dissolve, add Ethanol in 2 mL increments until a clear, dark solution is obtained. Do not exceed 50 mL total volume to maintain yield.

Phase 2: Hot Filtration (Critical for Clarity)

Why? Removes insoluble mechanical debris and polymerized "char" that acts as nucleation sites for small, impure crystals.

-

Pre-heat a glass funnel and a fluted filter paper with hot ethanol.

-

Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.

-

Rinse the filter paper with 2-3 mL of hot ethanol.

Phase 3: Controlled Crystallization (The Binary Addition)

-

Return the filtrate to the hot plate and bring back to a gentle boil.

-

Slowly add Deionized Water (Anti-solvent) dropwise via a pipette.

-

Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears that does not dissolve upon swirling.

-

Add 1-2 mL of Ethanol to clear the turbidity and restore a homogeneous solution.

-

Remove from heat. Cover the flask with foil (indoles are light-sensitive) and allow it to cool to room temperature undisturbed for 2 hours.

-

Note: Rapid cooling causes precipitation of impurities trapped inside the crystal lattice.

-

-

Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 4: Collection and Drying

-

Collect crystals via vacuum filtration using a Buchner funnel.

-

Wash Step: Wash the filter cake with 10 mL of cold (0°C) Ethanol/Water (1:1 mixture) . Do not use pure ethanol, as it will dissolve your product.

-

Dry the crystals in a vacuum oven at 40°C for 12 hours.

-

Caution: Exceeding 50°C under high vacuum may cause sublimation of the indole.

-

Process Visualization (Workflow Diagram)

The following diagram illustrates the critical decision nodes and physical processing steps.

Caption: Workflow for the purification of 5-Ethoxyindole showing critical thermal transitions and phase separation steps.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Oiling Out | Solution is too concentrated or cooled too fast. | Re-heat to dissolve oil. Add more Ethanol (solvent).[3] Cool much slower (wrap flask in a towel). |

| Low Yield (<50%) | Too much solvent used or insufficient cooling. | Concentrate mother liquor by rotary evaporation and repeat crystallization (Second Crop). |

| Colored Impurities | Oxidation products (red/brown). | Add Activated Charcoal (1% w/w) during the dissolution phase, stir for 5 mins, then hot filter. |

| Melting Point Depression | Solvent occlusion or wet crystals. | Dry for longer duration. Grind crystals to fine powder before drying to release trapped solvent. |

Post-Purification Validation (QC)

To certify the material for pharmaceutical use, the following specifications must be met:

-

Appearance: White to off-white crystalline solid (Crude is often beige/brown).

-

Melting Point: Expected range ~60-65°C (Note: Literature values vary; compare against a reference standard). Sharp range (<2°C) indicates high purity.

-

HPLC Purity: >99.0% (Area %).

-

1H-NMR: Absence of ethyl acetate or ethanol peaks (solvent residue) and absence of hydrazine signals.

References

-

Safety Data Sheet (SDS) - 5-Methoxyindole/5-Ethoxyindole analogs. Fisher Scientific.

-

Purification of Indole Derivatives. Separation Science and Technology. Detailed methodology on solvent selection for indole crystallization.

-

Solvent Selection Guide. University of Rochester, Department of Chemistry. Comprehensive polarity and solubility data.

-

Indole Synthesis and Impurity Profiling. Journal of Organic Chemistry. Discusses common byproducts in Fischer Indole Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Ethoxyindole Purification and Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently guided researchers through the intricacies of synthesizing and purifying indole derivatives. 5-Ethoxyindole, a key building block in numerous pharmaceutical compounds, often presents unique challenges regarding purity. This technical support guide is designed to provide you with not just protocols, but the underlying scientific rationale to empower you to identify and remove common impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 5-Ethoxyindole sample?

The impurity profile of 5-Ethoxyindole is heavily dependent on its synthetic route. The most common method is the Fischer indole synthesis, which involves the reaction of p-ethoxyphenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization.[1][2][3]

Common Impurities from Fischer Indole Synthesis:

-

Unreacted Starting Materials:

-

p-Ethoxyphenylhydrazine (or its salts): Often a primary impurity if the reaction does not go to completion.

-

Aldehyde or Ketone: The carbonyl compound used in the initial condensation step.

-

-

By-products of the Fischer Indole Synthesis:

-

Regioisomers: If an unsymmetrical ketone is used, two different indole isomers can be formed.[4]

-

Polymeric Materials: Acid catalysts can sometimes promote the formation of tar-like polymers.

-

Side-Reaction Products: Incomplete cyclization or alternative rearrangement pathways can lead to various structural isomers and related substances.[2][3]

-

-

Degradation Products:

-

5-Ethoxyindole can be susceptible to oxidation and photolytic degradation over time, leading to colored impurities.[5]

-

Q2: My 5-Ethoxyindole is a dark oil or discolored solid. What does this indicate?

The appearance of a dark color in your 5-Ethoxyindole sample is a common issue and typically points to the presence of oxidized species or polymeric by-products. Indoles, in general, are susceptible to air oxidation, which can be accelerated by light and residual acid from the synthesis.

Q3: I'm seeing multiple spots on my TLC plate. How can I identify which one is my product?

Indole derivatives are often UV-active, so they can be visualized under a UV lamp (254 nm).[6] To differentiate your product from impurities, you can run a co-spot with a known standard of 5-Ethoxyindole, if available. Staining with a p-anisaldehyde solution can also be effective, as it reacts with many functional groups to produce colored spots.[6] Iodine vapor is another universal stain that can visualize many organic compounds.[7]

Troubleshooting Purification

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The key is selecting an appropriate solvent system where 5-Ethoxyindole is soluble at high temperatures but sparingly soluble at low temperatures.

Problem: Oiling Out Instead of Crystallizing

-

Causality: The compound is "crashing out" of solution too quickly, often because the solution is too concentrated or cooled too rapidly. The presence of impurities can also inhibit crystal lattice formation.

-

Solution:

-

Re-heat the solution to dissolve the oil.

-

Add a small amount of additional hot solvent to ensure the solution is not supersaturated.

-

Allow the solution to cool slowly. Insulating the flask can help.

-

Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

-

If available, add a seed crystal of pure 5-Ethoxyindole.

-

Problem: No Crystals Form Upon Cooling

-

Causality: The compound is too soluble in the chosen solvent, even at low temperatures, or the concentration is too low.

-

Solution:

-

If the volume is large, try to evaporate some of the solvent and allow it to cool again.

-

If the compound is highly soluble, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to clarify and then allow it to cool slowly.[2] Common mixed solvent systems for indole derivatives include ethanol/water and hexane/ethyl acetate.[2][8]

-

Column Chromatography

Flash column chromatography is a highly effective method for separating 5-Ethoxyindole from both more polar and less polar impurities.[9]

Problem: Poor Separation of a Close-Running Impurity

-

Causality: The polarity difference between your product and the impurity is insufficient for good separation with the chosen mobile phase.

-

Solution:

-

Optimize the Solvent System: A slight change in the solvent ratio can significantly impact separation. Experiment with different ratios of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) using TLC to find the optimal mobile phase.[10]

-

Try a Different Solvent System: If adjusting the ratio doesn't work, switch to a different solvent system with different selectivities. For example, if you are using hexane/ethyl acetate, try a system with dichloromethane/methanol.

-

Use a Gradient Elution: Start with a less polar mobile phase to elute the non-polar impurities and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.

-

Problem: Product is Tailing on the Column

-

Causality: Tailing is often caused by strong interactions between the compound and the stationary phase (silica gel). For indole derivatives, the slightly acidic nature of silica gel can interact with the basic nitrogen atom.

-

Solution:

-

Add a Modifier: Adding a small amount (0.1-1%) of a basic modifier like triethylamine to your mobile phase can help to neutralize the acidic sites on the silica gel and improve the peak shape.[11]

-

Workflow for Impurity Identification and Removal

Caption: Workflow for identifying and removing impurities from 5-Ethoxyindole.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol is for the initial assessment of the purity of your crude 5-Ethoxyindole.

Materials:

-

Silica gel TLC plates with fluorescent indicator (F254)

-

Developing chamber

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

-

Visualization: UV lamp (254 nm), iodine chamber, or p-anisaldehyde stain.

Procedure:

-

Prepare a dilute solution of your crude 5-Ethoxyindole in a volatile solvent like ethyl acetate or dichloromethane.

-

Spot the solution onto the baseline of the TLC plate.

-

Place the plate in a developing chamber containing the mobile phase.

-

Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Remove the plate and mark the solvent front.

-

Visualize the spots under a UV lamp. Circle the spots with a pencil.

-

Further visualization can be done by placing the plate in an iodine chamber or by dipping it into a p-anisaldehyde stain followed by gentle heating.[6][7]

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for purifying 5-Ethoxyindole.

Materials:

-

Silica gel for flash chromatography

-

Glass column

-

Mobile Phase: Hexane/Ethyl Acetate gradient (optimized by TLC)

-

Collection tubes

Procedure:

-

Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

-

Load the Sample: Dissolve the crude 5-Ethoxyindole in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

-

Elution: Begin eluting with the least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

-

Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc.) to elute the compounds.

-

Collect Fractions: Collect fractions in test tubes and monitor the elution by TLC.

-

Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a general reverse-phase HPLC method that can be adapted for 5-Ethoxyindole.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Sample: 5-Ethoxyindole dissolved in mobile phase

Procedure:

-

Set up the HPLC system:

-

Flow rate: 1.0 mL/min

-

UV detection: 280 nm (or a wavelength determined by UV-Vis scan)

-

Column temperature: 30 °C

-

-

Run a Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over 15-20 minutes. For example:

-

0-2 min: 95% A, 5% B

-

2-15 min: Ramp to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-20 min: Return to 95% A, 5% B

-

-

Inject the sample and analyze the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Data Summary

| Impurity Type | Potential Source | Typical Analytical Signature | Recommended Removal Method |

| p-Ethoxyphenylhydrazine | Unreacted starting material | More polar than 5-Ethoxyindole | Column Chromatography |

| Aldehyde/Ketone | Unreacted starting material | Polarity varies | Column Chromatography |

| Regioisomers | Fischer indole synthesis side reaction | Similar polarity to 5-Ethoxyindole | Careful Column Chromatography or Recrystallization |

| Polymeric materials | Acid-catalyzed side reaction | Very polar or baseline on TLC | Filtration, Column Chromatography |

| Oxidized products | Degradation | Often colored, more polar | Column Chromatography, Recrystallization with charcoal |

Stability and Degradation

5-Ethoxyindole, like many indole derivatives, can degrade over time, especially when exposed to light, air, and residual acid.[5] Forced degradation studies, where the compound is subjected to harsh conditions (acid, base, oxidation, heat, light), can help identify potential degradation products and establish the stability-indicating nature of an analytical method.

Common Degradation Pathways:

-

Oxidation: The pyrrole ring of the indole nucleus is electron-rich and susceptible to oxidation, which can lead to the formation of colored oligomers.

-

Photodegradation: Exposure to UV light can promote the formation of radical species and lead to decomposition.

To ensure the long-term stability of 5-Ethoxyindole, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

Visualizing the Logic of Impurity Removal

Caption: Logic of separating impurities via recrystallization and chromatography.

References

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. [Link]

-

YouTube. (2020, March 22). Amazing Chemistry Behind The Batcho-Leimgruber Reaction![Link]

-

YouTube. (2021, August 5). Fischer Indole Synthesis. [Link]

-

MDPI. (2023, December 19). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. [Link]

-

PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

-

ResearchGate. (2021, January 4). Fischer Indole Synthesis. [Link]

-

Reddit. (2017, February 21). [Named Reaction #5]: Fischer Indole Synthesis. [Link]

-

ResearchGate. (2017, November 3). Fischer indole synthesis applied to the total synthesis of natural products. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. [Link]

-

SIELC Technologies. (n.d.). Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column. [Link]

-

Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

EPFL. (n.d.). TLC Visualization Reagents. [Link]

-

AKJournals. (n.d.). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. [Link]

-

ResearchGate. (n.d.). Leimgruber–Batcho Indole Synthesis. [Link]

-

NIST WebBook. (n.d.). Indole. [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

PubMed. (1978, March). Characterization of impurities in sulfasalazine. [Link]

-

NIH. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. [Link]

-

Rice Office of Research. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

NIH. (2020, July 18). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. [Link]

-

LOCKSS. (n.d.). the leimgruber-batcho indole synthesis. [Link]

-

Chemistry LibreTexts. (2022, April 7). NMR Chemical Shifts of Trace Impurities. [Link]

-

AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. [Link]

-

YouTube. (2024, December 13). Leimgruber–Batcho Indole Synthesis. [Link]

-

Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

-

Chemistry LibreTexts. (2022, April 7). Visualizing TLC Plates. [Link]

-

ResearchGate. (2025, October 16). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Uniba. (2024, February 13). Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. [Link]

-

SlideShare. (n.d.). Synthesis and Chemistry of Indole. [Link]

-

University of Colorado Boulder. (n.d.). TLC Visualization Methods. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. ijpra.com [ijpra.com]

- 10. researchgate.net [researchgate.net]

- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

Technical Support Center: Regioselective Functionalization of 5-Ethoxyindole

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Regioselectivity Challenges in 5-Ethoxyindole Scaffolds

Executive Summary: The Electronic Landscape

5-Ethoxyindole presents a unique electronic challenge compared to the naked indole core. The C5-ethoxy group is a strong

The Hierarchy of Reactivity:

-

C3 (Beta): The default site for Electrophilic Aromatic Substitution (EAS).

-

C2 (Alpha): Accessible via lithiation (N-protection required) or steric control.

-

C7: Accessible only via Transition Metal Catalyzed (TMC) C-H activation with specific Directing Groups (DGs).

-

C4/C6: Highly challenging; requires blocking C3/C2 and using specific steric/electronic templates.

Decision Matrix: Select Your Target

Use this decision tree to determine the correct synthetic pathway for your target regioisomer.

Figure 1: Strategic workflow for selecting the functionalization method based on the target site.

Module 1: C3-Functionalization (The Default)

The 5-ethoxy group amplifies the electron density at C3. The challenge here is often over-reaction (bis-alkylation) or polymerization, rather than lack of reactivity.

Protocol: C3-Formylation (Vilsmeier-Haack)

Target: Introduction of aldehyde at C3. Reference: Adapted from classic indole protocols and 5-alkoxy variants [1].

Reagents:

-

Substrate: 5-Ethoxyindole (1.0 equiv)

-

Reagent:

(1.1 equiv), DMF (3.0 equiv) -

Solvent: DMF (as solvent/reagent) or DCM[1]

Step-by-Step:

-

Reagent Formation: Cool DMF (anhydrous) to 0 °C under

. Dropwise add -

Addition: Dissolve 5-ethoxyindole in minimal DMF/DCM. Add dropwise to the Vilsmeier salt at 0 °C.

-

Reaction: Warm to RT. Monitor by TLC. The 5-OEt group accelerates this step compared to naked indole; reaction is often complete in <1 hour.

-

Hydrolysis: Pour mixture into ice-water containing NaOAc (buffered hydrolysis prevents polymerization). Adjust pH to 8-9 with NaOH.

-

Isolation: Filter the solid precipitate (usually high purity).

Troubleshooting Table:

| Symptom | Probable Cause | Corrective Action |

| Low Yield / Tar Formation | Acid-catalyzed polymerization during workup. | Use buffered hydrolysis (NaOAc) instead of strong acid/base. Keep T < 40°C. |

| N-Formylation observed | Temperature too high or excess reagent. | Maintain 0°C during addition. Ensure stoichiometry is strict (1.1 equiv |

| Unreacted SM | Moisture in DMF/ | Use freshly distilled |

Module 2: C2-Functionalization (The Switch)

To hit C2, you must override the natural C3 preference. This is achieved either by Lithiation (utilizing the acidity of C2-H after N-protection) or Steric-Controlled Catalysis .

Protocol: C2-Borylation (Ir-Catalyzed)

Target: 5-Ethoxyindole-2-boronic acid pinacol ester. Mechanism: Steric control.[2] The bulky Ir-catalyst avoids the C3 position (blocked by N-H and C4-H sterics) and prefers the more accessible C2 [2].

Reagents:

-

Substrate: 5-Ethoxyindole (unprotected or N-Me)

-

Catalyst:

(1.5 mol%) -

Ligand: dtbpy (3 mol%)

-

Boron Source:

(1.0 equiv) -

Solvent: Hexane or THF

Step-by-Step:

-

Glovebox/Schlenk: In a vial, mix

, dtbpy, and -

Substrate: Add 5-ethoxyindole.

-

Heating: Seal and heat to 60-80 °C for 4-12 h.

-

Workup: Evaporate volatiles. Pass through a short silica plug (rapidly) to remove catalyst.

Critical Note: 5-Ethoxyindole is electron-rich. If using N-H indole, C2 selectivity is generally high. If N-substituted with a bulky group (e.g., TIPS), selectivity may shift or reaction rates drop.

Figure 2: Steric differentiation driving C2-selectivity in Iridium catalysis.

Module 3: C7-Functionalization (The Challenge)

Functionalizing the benzene ring (C4-C7) is difficult because the pyrrole ring is much more reactive. C7 is the most accessible of these "hard" positions, but it requires a Directing Group (DG) on the Nitrogen to guide the metal catalyst.

Protocol: C7-Arylation (Pd-Catalyzed)

Target: 5-Ethoxy-7-arylindole. Reference: Based on Jin-Quan Yu's P(III) directing group strategy [3].

Reagents:

-

Substrate: N-(Di-tert-butylphosphinoyl)-5-ethoxyindole

-

Note: You must install the

group on the Nitrogen first.